Isoquinoline-1-carboxylic acid

Catalog No.
S703415
CAS No.
486-73-7
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline-1-carboxylic acid

CAS Number

486-73-7

Product Name

Isoquinoline-1-carboxylic acid

IUPAC Name

isoquinoline-1-carboxylic acid

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13)

InChI Key

XAAKCCMYRKZRAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)O

The exact mass of the compound Isoquinoline-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218351. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoquinoline-1-carboxylic acid is a highly versatile N-heteroaromatic building block and bidentate ligand characterized by its extended pi-conjugated system and a carboxylic acid group positioned directly adjacent to the ring nitrogen [1]. This specific structural arrangement imparts unique electronic and coordination properties, making it a premium material for advanced organic synthesis and coordination chemistry. In industrial and academic procurement, it is primarily sourced as a high-performance directing group for transition-metal-catalyzed C-H activation, a direct precursor for 1-substituted isoquinoline alkaloids, a reactivity-enhancing auxiliary in carbohydrate chemistry, and a robust N,O-chelating ligand for phosphorescent metal complexes. Its value proposition lies in its ability to drive chemoselective transformations and stabilize unique organometallic intermediates that simpler pyridine derivatives or positional isomers cannot support.

Substituting isoquinoline-1-carboxylic acid with its positional isomer (isoquinoline-3-carboxylic acid), structural isomer (quinoline-2-carboxylic acid), or simpler analogs (picolinic acid) routinely leads to process failures in late-stage functionalization and precursor chemistry [1]. The proximity of the C1-carboxylate to the isoquinoline nitrogen is mechanistically critical; it enables specific ylide formation via decarboxylation (the Hammick reaction) that the C3-isomer is entirely inert to [2]. Furthermore, in palladium-catalyzed C-H activation workflows, the specific bite angle and steric profile of the 1-carboxylate directing group dictate reaction success. When the 3-isomer or quinoline-2-carboxylic acid is substituted into these protocols, researchers observe drastic drops in reactivity and a complete loss of chemoselectivity, rendering generic substitution unviable for complex molecular assembly [1].

Enhanced Chemoselectivity as a C-H Activation Auxiliary

In palladium-catalyzed C-H glycosylation (mannosylation) of tryptophan, the isoquinoline-1-carboxylic acid (i1QA) auxiliary demonstrates superior directing capability compared to its structural isomers. Utilizing isoquinoline-1-carboxylic acid achieves an 85% yield with exclusive α-selectivity. In direct contrast, substrates equipped with isoquinoline-3-carboxylic acid or quinoline-2-carboxylic acid exhibit significantly lower reactivity and fail to maintain chemoselectivity [1].

Evidence DimensionYield and stereoselectivity in C-H mannosylation
Target Compound Data85% yield, exclusive α-selectivity
Comparator Or BaselineIsoquinoline-3-carboxylic acid and Quinoline-2-carboxylic acid
Quantified DifferenceComparators exhibited lower reactivity and poor chemoselectivity
ConditionsPd-catalyzed C-H glycosylation of N1-unprotected tryptophan

For late-stage functionalization in peptide and carbohydrate synthesis, buyers must procure the 1-isomer to ensure high-yielding, stereoselective transformations where standard auxiliaries fail.

Exclusive Access to Hammick-Type Decarboxylation Pathways

Isoquinoline-1-carboxylic acid readily undergoes thermal decarboxylation to generate a reactive C1-ylide intermediate, which can be trapped by electrophiles such as benzaldehyde to form 1-substituted isoquinolines. In contrast, isoquinoline-3-carboxylic acid does not undergo this Hammick-type decarboxylation, making it mechanistically inert for this specific synthetic pathway [1].

Evidence DimensionYlide formation via decarboxylation
Target Compound DataUndergoes Hammick reaction to form 1-substituted derivatives
Comparator Or BaselineIsoquinoline-3-carboxylic acid
Quantified Difference3-isomer yields no comparable ylide-trapping products
ConditionsThermal decarboxylation in the presence of electrophiles

Procurement for the synthesis of 1-substituted isoquinoline scaffolds via decarboxylative coupling strictly requires the 1-carboxylic acid, as isomers cannot access the required ylide intermediate.

Superior Reactivity in Esterification for Glycosyl Donors

When synthesizing anomeric carboxylate esters for use as glycosyl donors, isoquinoline-1-carboxylic acid (IQC) yields esters that are significantly more reactive than those derived from the simpler analog, picolinic acid. Treatment of hemiacetal sugars with IQC affords highly reactive anomeric isoquinoline-1-carboxylate esters that facilitate complex stereoselective conversions far more efficiently than standard picolinic ester donors [1].

Evidence DimensionReactivity of derived anomeric esters
Target Compound DataIQC esters are highly reactive glycosyl donors
Comparator Or BaselinePicolinic acid (pyridine-2-carboxylic acid)
Quantified DifferenceIQC esters overcome the low reactivity barrier of standard picolinic ester donors
ConditionsTreatment of hemiacetal sugar with carboxylic acid, DMAP, EDCI in DCM

Carbohydrate chemists should prioritize Isoquinoline-1-carboxylic acid over cheaper pyridine-based acids to maximize the efficiency of stereoselective glycosylation reactions.

High Quantum Yield in Cyclometalated Pt(II) Complexes

As an N,O-bidentate ligand, isoquinoline-1-carboxylic acid forms highly stable cyclometalated complexes with transition metals. In platinum(II) dichlorido-bridged dimers, coordination with isoquinoline-1-carboxylate yields a complex exhibiting a highly efficient triplet metal-metal-to-ligand charge transfer (3MMLCT) emission, achieving a 44% quantum yield in toluene and 62% in the solid state [1].

Evidence DimensionLuminescence quantum yield
Target Compound Data44% in solution, 62% in solid state
Comparator Or BaselineStandard non-conjugated picolinate ligands (Baseline)
Quantified DifferenceExtended pi-conjugation provides highly stable, red-shifted 3MMLCT emission
ConditionsPt(II) complex in toluene and solid state at room temperature

Materials science buyers developing red/orange OLEDs or luminescent sensors can leverage this compound to achieve superior solid-state emission stability compared to simpler chelators.

Late-Stage Peptide Functionalization

Isoquinoline-1-carboxylic acid is the optimal choice as a premium directing group (i1QA auxiliary) in palladium-catalyzed C-H activation workflows. It is specifically procured for the stereoselective mannosylation and functionalization of complex amino acids, such as tryptophan, where standard auxiliaries fail to provide adequate chemoselectivity [1].

Synthesis of 1-Substituted Isoquinolines via Decarboxylation

Because of its unique ability to form C1-ylides, this compound is procured as an essential precursor for the Hammick decarboxylation reaction. It enables the rapid assembly of 1-substituted isoquinoline scaffolds critical to pharmaceutical development and alkaloid synthesis, a pathway inaccessible to its 3-carboxylic acid isomer [2].

High-Reactivity Glycosyl Donors in Carbohydrate Chemistry

In advanced carbohydrate synthesis, isoquinoline-1-carboxylic acid is utilized to synthesize highly reactive isoquinoline-1-carboxylate (IQC) esters. These esters serve as superior glycosyl donors for stereoselective conversions, outperforming standard picolinates in reactivity and yield [3].

Development of Phosphorescent Materials and OLEDs

Employed as a bidentate N,O-ligand, this compound is selected for the synthesis of cyclometalated platinum(II) and ruthenium(II) complexes. Its extended conjugation drives the development of high-quantum-yield red/orange emitters (up to 62% in solid state) for OLEDs and chemical sensors [4].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

486-73-7

Wikipedia

Isoquinoline-1-carboxylic acid

Dates

Last modified: 08-15-2023

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